奥希替尼
描述
Olmutinib, also known as HM-61713 or BI-1482694, is an investigational anti-cancer drug . It is orally active and primarily used in the treatment of T790M mutation positive non-small cell lung cancer . It was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim .
Molecular Structure Analysis
Olmutinib has a complex molecular structure with the chemical formula C26H26N6O2S . It covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor .科学研究应用
奥希替尼的作用机制和获批
奥希替尼因其对激活EGFR突变和T790M突变的不可逆酶抑制而广受认可。2016年获韩国批准用于治疗局部晚期或转移性EGFR T790M突变阳性NSCLC,是癌症治疗的一个重要里程碑。该批准基于其选择性靶向这些突变同时保护野生型EGFR的能力,为具有特定肺癌基因谱的患者提供了更集中的治疗方法(Kim, 2016)。
代谢途径和反应性中间体
研究深入研究了奥希替尼的代谢途径及其反应性中间体的形成。一项表征大鼠肝微粒体中这些中间体的研究突出了奥希替尼的主要代谢途径,涉及哌嗪环的羟基化。这项研究提供了对奥希替尼如何在体内代谢的更深入了解,并可能有助于制定策略来减轻与其代谢相关的任何潜在的不良反应(Attwa et al., 2019)。
T790M阳性NSCLC的临床疗效
一项全球2期研究重点关注奥希替尼在先前接受EGFR-TKI治疗后疾病进展的T790M阳性NSCLC患者中的疗效和安全性。该研究强调了奥希替尼在为对一线EGFR-TKI治疗产生耐药性的患者提供治疗选择中的作用(Park et al., 2021)。
药代动力学特性
奥希替尼的药代动力学特性已得到广泛研究。其中一项研究验证了液相色谱-串联质谱 (LC-MS/MS) 方法用于定量人血浆中的奥希替尼。这项研究对于了解奥希替尼在人体内的分布、代谢和消除至关重要,这对于优化其临床使用至关重要(Attwa et al., 2018)。
与人蛋白的相互作用
一项使用光谱和分子模拟技术研究奥希替尼与人α-1酸性糖蛋白(HAG)相互作用机制的研究提供了对药物-蛋白质相互作用动力学的见解。这些信息对于了解药物的分布及其药理和毒理学特征至关重要(Kou et al., 2021)。
逆转多药耐药性
奥希替尼已显示出逆转癌细胞多药耐药性(MDR)的潜力,特别是通过抑制ATP结合盒亚家族G成员2(ABCG2)的活性。这一特性使奥希替尼成为癌症治疗中联合治疗的有趣候选药物,有可能提高其他化疗药物在ABCG2过表达癌症患者中的疗效(Zhang et al., 2018)。
作用机制
安全和危害
On September 30, 2016, Korean regulatory authorities issued a safety alert about Olmutinib, describing two cases of toxic epidermal necrolysis, one of which was fatal, and a case of Stevens–Johnson syndrome . It’s important to handle Olmutinib in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
未来方向
属性
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1353550-13-6, 1802181-20-9 | |
Record name | Olmutinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HM 61713 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。